p-Chlorophenyl benzylcarbamate

Description

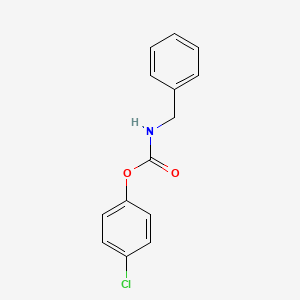

p-Chlorophenyl benzylcarbamate is a carbamate derivative characterized by a benzylcarbamate group linked to a para-chlorophenyl moiety. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. This compound’s structure combines the electron-withdrawing chlorine substituent on the phenyl ring with the carbamate functional group, which is critical for interactions with biological targets such as enzymes or microbial cell walls.

Properties

CAS No. |

124068-98-0 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

(4-chlorophenyl) N-benzylcarbamate |

InChI |

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |

InChI Key |

BIZHAMPPXXHFQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.

Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.

Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: p-Chlorophenyl benzylcarbamate can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or ureas under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

Substitution Reactions: Products include substituted carbamates or ureas.

Oxidation Reactions: Products include oxidized carbamates or ureas.

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Chlorophenyl benzylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is primarily due to the presence of the benzyl and p-chlorophenyl groups, which enhance the electrophilicity of the carbamate carbonyl carbon . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding, leading to its diverse applications in chemistry and biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares p-chlorophenyl benzylcarbamate with structurally and functionally related compounds, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Substituent Effects on Antimicrobial Activity

Evidence from naphthopyran derivatives (e.g., 3a–f ) highlights the role of halogen substituents on phenyl rings. For example:

- 3b (p-chlorophenyl): Exhibited moderate activity against E. coli and S. marcescens but was inactive against B. cereus .

- 3c (p-fluorophenyl): Showed strong activity against B. cereus but weaker effects on E. coli .

- 3a (p-bromophenyl): Demonstrated activity against E. coli and S. marcescens .

Key Trend : Halogen type and position (para vs. ortho/meta) significantly influence antimicrobial potency. Chlorine’s electron-withdrawing nature enhances stability and target binding compared to fluorine or bromine in certain contexts .

Comparison with HDAC Inhibitors

In HDAC inhibitors, the p-chlorophenyl group (e.g., compound 3d in ) showed a 10-fold up-regulation of gene expression at 10 µg/mL, outperforming ortho- and meta-chlorophenyl analogs (3b , 3c ). However, bulky substituents (e.g., 3,4-dimethoxyphenyl in 3f ) reduced activity, indicating steric hindrance limits efficacy .

Structural Analogs in Carbamate Series

lists carbamates with similar backbones:

- P-Chlorophenyl Butylacearbamate : Differs in the alkyl chain length, likely reducing hydrophilicity compared to benzylcarbamate.

SAR Insight : The benzyl group in p-chlorophenyl benzylcarbamate may improve membrane permeability compared to bulkier or more polar analogs .

Data Tables

Table 1: Antimicrobial Activity of p-Chlorophenyl Derivatives

Table 2: Impact of Substituent Position on Bioactivity

| Substituent Position | Example Compound | Activity Level (vs. para) | Reference |

|---|---|---|---|

| para-Chloro | 3d | High | |

| ortho-Chloro | 3b | Low/Inactive | |

| meta-Chloro | 3c | Moderate |

Research Findings and Limitations

- Antimicrobial Efficacy : p-Chlorophenyl derivatives generally exhibit broad-spectrum activity, but efficacy varies with microbial strain and substituent electronic properties .

- Enzyme Inhibition : The para-chloro substitution enhances HDAC inhibition compared to other positions, likely due to optimized steric and electronic interactions .

- Limitations : Direct data on p-chlorophenyl benzylcarbamate are sparse; most conclusions are extrapolated from analogs. Toxicity profiles and pharmacokinetic properties remain unstudied in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.